molecular formula C8H9F3N2 B8504408 (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1211534-22-3

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No. B8504408
M. Wt: 190.17 g/mol
InChI Key: FVWCMBDLVCBIEE-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

A solution of 6-chloro-5-methyl-3-trifluoromethyl-pyridine-2-carbonitrile (0.300 g, 1.36 mmol) in MeOH (5 mL) was added to a flask charged with Raney Ni (pre-washed with methanol) (˜0.6 g) in MeOH (5 mL). After saturated with NH3 gas the mixture was shaken under H2 (40 psi) for 2 h. The reaction mixture was then filtered through a celite cake, and the filtrate was concentrated by evaporation under vacuum. The residue was purified by flash chromatography on a silica gel column (200:10:1 CH2Cl2/MeOH/NH4OH), affording C-(5-methyl-3-trifluoromethyl-pyridin-2-yl)-methylamine as a colorless oil (0.113 g, 44%). 1H NMR (CDCl3) δ 2.39 (s, 3H), 4.07 (s, 2H), 7.71 (s, 1H), 8.56 (s, 1H).
Name
6-chloro-5-methyl-3-trifluoromethyl-pyridine-2-carbonitrile
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([C:10]([F:13])([F:12])[F:11])=[CH:4][C:3]=1[CH3:14].N>CO.[Ni]>[CH3:14][C:3]1[CH:4]=[C:5]([C:10]([F:13])([F:11])[F:12])[C:6]([CH2:8][NH2:9])=[N:7][CH:2]=1

Inputs

Step One
Name
6-chloro-5-methyl-3-trifluoromethyl-pyridine-2-carbonitrile
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C(C=C(C(=N1)C#N)C(F)(F)F)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a celite cake
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column (200:10:1 CH2Cl2/MeOH/NH4OH)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=NC1)CN)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.113 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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